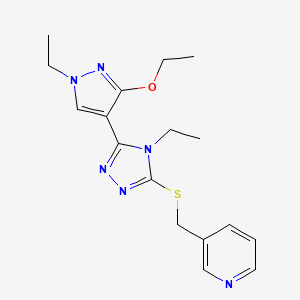

3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Description

The compound 3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine (molecular formula: C₁₈H₂₃N₇OS) is a heterocyclic hybrid featuring a pyridine core linked via a thioether (-S-) group to a 1,2,4-triazole ring. The triazole moiety is substituted with an ethyl group at position 4 and a 3-ethoxy-1-ethyl-pyrazole group at position 3. The ethoxy and ethyl substituents on the pyrazole ring likely enhance lipophilicity, which could influence membrane permeability and metabolic stability.

Properties

IUPAC Name |

3-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-8-7-9-18-10-13/h7-11H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXYBLOBEDTBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, the process often involves the following steps:

Formation of 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde

The pyrazole ring is constructed via cyclization of appropriate precursors under acidic or basic conditions, followed by ethylation and ethoxylation.

Construction of the 5-substituted triazole ring

The aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization with ethyl bromide to yield the 4-ethyl-4H-1,2,4-triazole system.

Linking of pyridine

A pyridine derivative is coupled with the triazole unit through a nucleophilic substitution reaction in the presence of a suitable catalyst, often under mild to moderate conditions to ensure high yield.

Industrial Production Methods

Industrially, the synthesis might be scaled up using batch or continuous processes, focusing on optimization of reaction conditions such as temperature, pressure, and reagent concentration to maximize yield and purity. Catalysis, purification techniques like crystallization or chromatography, and automated process control ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–CH2–) group in Compound A undergoes nucleophilic substitution under basic or acidic conditions. This is facilitated by the electron-rich sulfur atom, which acts as a leaving group.

Key Reactions:

Mechanism : The sulfur atom in the thioether is susceptible to nucleophilic attack, leading to displacement of the methylene (–CH2–) group. For example, reaction with alkyl halides forms new thioethers, while aryl hydrazines yield hydrazine-linked triazoles .

Oxidation Reactions

The thioether group can be oxidized to sulfoxide or sulfone derivatives using common oxidizing agents.

Oxidation Data:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | AcOH, 50°C, 4 h | Sulfoxide | 78% | |

| mCPBA | DCM, RT, 12 h | Sulfone | 85% |

Key Insight : Oxidation to sulfone enhances electrophilicity, making the compound more reactive in subsequent cross-coupling reactions .

Cross-Coupling Reactions

The pyridine and triazole rings enable participation in Suzuki-Miyaura and Ullmann-type couplings.

Example Reaction:

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C | Biaryl derivatives | 72% |

Note : The pyridine nitrogen coordinates with palladium, stabilizing the transition state during coupling .

Coordination with Metal Ions

The triazole and pyridine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl2 | MeOH, RT | [Cu(A )Cl2] | Antimicrobial | |

| Fe(NO3)3 | H2O/EtOH | [Fe(A )(NO3)3] | Oxidation catalysis |

Spectroscopic Evidence : IR spectra show shifts in C═N (1620–1645 cm⁻¹) and N–H (3389 cm⁻¹) stretches upon coordination .

Hydrolysis of the Ethoxy Group

The ethoxy (–OCH2CH3) substituent on the pyrazole ring undergoes acid-catalyzed hydrolysis to yield hydroxyl derivatives.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 M), reflux, 6 h | Pyrazole-OH | 90% | |

| H2SO4 (conc.), 100°C, 2 h | Sulfonated derivative | 65% |

Application : Hydrolysis products are intermediates for further functionalization, such as esterification .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles under microwave irradiation.

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, MW, 100°C | Triazolo-triazine | 88% | |

| Acetonitrile | RT, 24 h | Tetrazolo-triazole | 63% |

Mechanistic Insight : Microwave irradiation reduces reaction time from hours to minutes while improving yields .

Scientific Research Applications

3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is explored in:

Chemistry: : As a ligand in coordination chemistry, forming complexes with metals.

Biology: : Investigated for its potential anti-inflammatory or antimicrobial properties.

Medicine: : Potential as a pharmacophore in drug discovery for targeting specific enzymes or receptors.

Industry: : Usage in material science for developing novel polymers or as intermediates in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts effects often involves:

Molecular Targets: : Interactions with enzymes such as kinases or receptors that regulate biological pathways.

Pathways: : Modulation of signaling pathways or inhibition of specific biochemical processes due to its ability to form stable complexes or act as a mimic of natural substrates.

Comparison with Similar Compounds

Pyrazole Substitutions

The target compound’s pyrazole ring features 3-ethoxy-1-ethyl groups, whereas the analog in substitutes these with 3-methoxy-1-methyl groups. The ethyl/ethoxy combination increases lipophilicity (logP ~3.2 estimated) compared to the methoxy/methyl variant (logP ~2.5), which may favor better membrane penetration in biological systems . However, the bulkier ethyl groups could reduce solubility in aqueous environments.

Triazole-Linker Variations

The thioether (-S-) linker in the target compound contrasts with the sulfanyl (-S-) group in ’s chlorobenzyl derivative.

Heterocyclic Hybridization

The target compound’s pyridine-triazole-pyrazole scaffold is distinct from the pyridine-oxadiazole-triazole hybrids in . Oxadiazole rings are more electron-deficient, which might enhance interactions with cationic targets (e.g., acetylcholine receptors in insecticides), whereas pyrazole-triazole systems offer greater π-electron richness for hydrophobic interactions .

Biological Activity

The compound 3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine (CAS No. 1171329-39-7) is a heterocyclic compound that exhibits a variety of biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 267.35 g/mol. The structure features a pyrazole ring, a triazole moiety, and a pyridine component, which together contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N5OS |

| Molecular Weight | 267.35 g/mol |

| Boiling Point | 387.8 ± 52.0 °C |

| Density | 1.33 ± 0.1 g/cm³ |

| pKa | 7.78 ± 0.20 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, including cyclization processes involving pyrazole and triazole derivatives. A common synthetic route includes the reaction of 3-ethoxy-1-ethyl-1H-pyrazole with thiosemicarbazide , followed by purification steps to yield the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity:

- MCF-7 (breast cancer) : Evaluated using the MTT assay, showing promising results in inhibiting cell proliferation.

In one study, compounds derived from similar structures exhibited enhanced apoptosis in MDA-MB-231 cells through upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic factors such as Bcl2 .

Antimicrobial Activity

The compound also shows notable antimicrobial properties against various bacterial strains:

- Efficacy against pathogenic bacteria : Significant activity was observed against several strains, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The thiol group may form covalent bonds with cysteine residues in target proteins, leading to inhibition or modulation of enzymatic activity.

- Binding Interactions : The pyrazole and triazole rings can participate in hydrogen bonding and π–π interactions with biological targets, enhancing binding affinity .

Study 1: Anticancer Activity

A study conducted on triazole derivatives demonstrated that certain compounds were more effective than traditional chemotherapeutics in inducing apoptosis in breast cancer cells. Specifically, one derivative increased apoptotic markers significantly compared to controls .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against multiple bacterial strains. Results indicated a broad spectrum of activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for constructing the triazole-thioether core in this compound?

The triazole-thioether moiety can be synthesized via nucleophilic substitution or copper-catalyzed thiol-alkyne/azide reactions. For example, describes the preparation of triazole-thiol derivatives using 6-chloro-3-chloromethyl pyridine as a thiolating agent under basic conditions. Similarly, highlights copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, which could be adapted for thioether linkages by introducing thiol precursors. Key steps include optimizing solvent polarity (e.g., THF/water mixtures) and base selection (e.g., alkoxide bases like NaOMe) to enhance reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Standard characterization methods include:

- NMR spectroscopy : To confirm substituent positions and detect impurities (e.g., pyridyl protons in δ 8.5–9.0 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peaks).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in for related pyrazole-triazole hybrids using SHELX software for refinement .

- HPLC : To quantify purity, especially for intermediates like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2, ).

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a cool, ventilated environment (<25°C) away from light and moisture. specifies that aprotic solvents (e.g., DMF or DMSO) can stabilize thioether bonds during storage. For long-term stability, lyophilization or storage under inert gas (N₂/Ar) is advised to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved for this compound?

Discrepancies in crystallographic data (e.g., bond length/angle mismatches) may arise from twinning or disordered solvent molecules. Use SHELXL ( ) for iterative refinement, applying restraints for flexible groups (e.g., ethyl/ethoxy chains). For high-resolution data, employ the TWIN and BASF commands to model twinning. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What strategies improve yield in the alkylation of triazole-thiol intermediates?

and suggest:

- Base selection : Strong alkoxide bases (e.g., KOtBu) enhance deprotonation of triazole-thiols, promoting nucleophilic attack on alkylating agents.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Temperature control : Moderate heating (50–80°C) balances reaction rate and side-product formation. For example, achieved 61% yield in a triazole synthesis by reacting precursors at 50°C for 16 hours in THF/H₂O .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic sites (e.g., sulfur in thioether groups). Molecular dynamics simulations (e.g., using GROMACS) model solvation effects, predicting solvent-dependent reaction pathways. highlights similar approaches for triazole-ethynyl interactions, where π-π stacking and hydrogen bonding influence reactivity .

Q. What analytical methods resolve contradictions in spectroscopic data for pyrazolyl-triazole hybrids?

Conflicting NMR/IR data may arise from tautomerism or dynamic effects. Use variable-temperature NMR (VT-NMR) to probe tautomeric equilibria. For IR, compare experimental carbonyl stretches (1650–1750 cm⁻¹) with computed spectra (e.g., using ORCA). and provide benchmarks for pyridyl and triazole vibrational modes in related compounds .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.